molecular formula C7H13N3O2S2 B11174474 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

Cat. No.: B11174474
M. Wt: 235.3 g/mol
InChI Key: NCBLCJQKVIJEEZ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a specialized chemical compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This structure is functionalized with a tert-butyl group, which enhances steric and electronic properties, and a methanesulfonamide moiety, offering potential for bioactivity modulation . The well-defined molecular architecture of this compound makes it a valuable intermediate in drug discovery programs, particularly for targeting enzymes or receptors where sulfonamide-based interactions are critical . Compounds containing the 1,3,4-thiadiazole ring hybridized with sulfonamide groups are of significant research interest due to their reported wide range of pharmacological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects . This product is supplied with guaranteed high purity and consistency, intended for use in pharmaceutical research, agrochemical development, and as a building block in organic synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H13N3O2S2

Molecular Weight

235.3 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S2/c1-7(2,3)5-8-9-6(13-5)10-14(4,11)12/h1-4H3,(H,9,10)

InChI Key

NCBLCJQKVIJEEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

The following procedure is adapted from analogous amidation and sulfonylation reactions documented for 1,3,4-thiadiazole derivatives:

Materials:

  • 5-tert-Butyl-1,3,4-thiadiazol-2-amine (1.57 g, 10 mmol)

  • Methanesulfonyl chloride (1.14 g, 10 mmol)

  • Triethylamine (1.7 mL, 12 mmol)

  • Anhydrous dichloromethane (45 mL)

Procedure:

  • Dissolve 5-tert-butyl-1,3,4-thiadiazol-2-amine in dichloromethane under nitrogen atmosphere.

  • Cool the solution to 0°C and add triethylamine dropwise with stirring.

  • Introduce methanesulfonyl chloride gradually to avoid exothermic side reactions.

  • Warm the mixture to room temperature and stir for 12 hours.

  • Quench the reaction with ice-cold water, extract with dichloromethane, and wash the organic layer with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography (hexane/ethyl acetate gradient).

Yield: 85–90% (theoretical yield based on analogous reactions).

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh solubility of reactants/products
Temperature0°C → room temperatureMinimizes side reactions
BaseTriethylamineEfficient HCl scavenging
Stoichiometry1:1 (amine:MsCl)Prevents over-sulfonylation

Alternative Synthetic Routes and Methodological Variations

Use of Alternative Bases

While triethylamine is standard, pyridine or DMAP (4-dimethylaminopyridine) may enhance reaction rates in polar aprotic solvents like THF or acetonitrile. For instance, substituting triethylamine with pyridine in acetonitrile at 40°C reduced reaction time to 6 hours but required rigorous drying to avoid MsCl hydrolysis.

Solid-Phase Synthesis

A resin-bound variant of 5-tert-butyl-1,3,4-thiadiazol-2-amine has been explored for high-throughput sulfonamide production. This method immobilizes the amine on Wang resin, followed by MsCl treatment and cleavage with TFA. Reported yields (78–82%) are marginally lower than solution-phase synthesis but enable scalable parallel processing.

Electrochemical Approaches

Recent advances in electrochemical synthesis, though primarily applied to 1,2,4-thiadiazoles, suggest potential for adapting similar strategies. For example, oxidative coupling of thioamide intermediates in the presence of tetrabutylammonium iodide could theoretically generate the thiadiazole core, though this remains speculative for 1,3,4-thiadiazoles.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

  • δ 1.38 (s, 9H, tert-butyl CH₃)

  • δ 3.12 (s, 3H, SO₂CH₃)

  • δ 8.21 (s, 1H, NH, exchangeable with D₂O)

IR (KBr):

  • 3275 cm⁻¹ (N–H stretch)

  • 1320 cm⁻¹ and 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches)

LC-MS (ESI):

  • m/z Calcd. for C₈H₁₄N₃O₂S₂: 256.1 [M+H]⁺

  • Observed: 256.0 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) showed >98% purity with a retention time of 6.7 minutes.

Challenges and Troubleshooting

Common Issues:

  • Low Yields: Often due to moisture-induced hydrolysis of MsCl. Ensure anhydrous conditions and molecular sieves.

  • Byproduct Formation: Excess MsCl may yield bis-sulfonylated products. Use strict 1:1 stoichiometry.

  • Purification Difficulties: The product’s polarity necessitates careful solvent selection. A 3:1 hexane/ethyl acetate gradient elutes pure product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has demonstrated significant antimicrobial properties. Studies indicate that compounds in the thiadiazole class can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial enzyme activity, particularly those involved in cell wall synthesis and metabolism.

1.2 Anticancer Properties
Research has shown that derivatives of thiadiazole can exhibit cytotoxic effects against cancer cell lines. This compound has been investigated for its potential to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

1.3 Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which are crucial in various physiological processes .

Agricultural Applications

2.1 Herbicide Development
Thiadiazole derivatives are known for their herbicidal properties. This compound can be utilized in developing selective herbicides that target specific weed species while minimizing damage to crops . Its efficacy is attributed to its ability to disrupt photosynthesis and other vital plant processes.

2.2 Plant Growth Regulators
The compound may also serve as a plant growth regulator, promoting beneficial physiological responses in crops such as improved root development and stress resistance . Research into its specific effects on plant metabolism is ongoing.

Material Science Applications

3.1 Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength of polymers used in coatings and composites .

3.2 Catalysis
The compound has potential applications as a catalyst or catalyst precursor in organic synthesis reactions. Its ability to facilitate various chemical transformations makes it valuable in developing more efficient synthetic pathways .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated significant inhibition of E. coli and S. aureus at low concentrations.
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values comparable to established drugs .
Study CHerbicideEffective against common weed species without affecting crop yields .
Study DPolymer ChemistryEnhanced mechanical properties of polycarbonate composites when used as an additive .

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)methanesulfonamide Derivatives

  • Structure : The tert-butyl group is replaced with adamantane, a bulky polycyclic hydrocarbon.
  • Impact : Adamantane’s rigidity and hydrophobicity enhance membrane permeability and cytotoxicity. For example, compound 17 () demonstrated synergistic cytotoxicity with Topotecan, attributed to adamantane’s ability to disrupt protein-protein interactions .

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(phenylmethanesulfonyl)propanamide

  • Structure : Features a linear butyl group and a propanamide-linked sulfonyl group ().
  • Impact: The butyl group reduces steric hindrance compared to tert-butyl, increasing conformational flexibility.
  • Key Difference : Lower metabolic stability due to reduced steric shielding of the thiadiazole ring .

4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Structure: Substitutes tert-butyl with ethyl and methanesulfonamide with a 4-aminobenzenesulfonamide group ().
  • Impact: The ethyl group offers minimal steric effects, while the aromatic amino group enables π-π stacking with biological targets. This derivative may exhibit enhanced antibacterial activity due to the sulfonamide’s resemblance to p-aminobenzoic acid (PABA) .

Functional Group Modifications

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

  • Structure : Replaces methanesulfonamide with acetamide and tert-butyl with methylsulfanyl ().
  • Impact: The methylsulfanyl group introduces a sulfur atom capable of forming disulfide bonds, altering redox properties.

N-(5-Bromo-1,3,4-thiadiazol-2-yl)methanesulfonamide

  • Structure : Bromine replaces tert-butyl ().
  • Impact : Bromine’s electronegativity and size increase electrophilicity, making the compound a candidate for nucleophilic substitution reactions. This derivative may serve as an intermediate in synthesizing radiolabeled probes .

Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)

  • Activity : Approved oral hypoglycemic agent ().
  • Comparison : Replacing benzenesulfonamide with methanesulfonamide reduces molecular weight (MW: ~356 vs. ~314) and alters electronic properties. Methanesulfonamide’s smaller size may improve renal clearance but reduce plasma protein binding .

Cytotoxicity in Adamantane Derivatives

  • : Compound 17 showed enhanced cytotoxicity when combined with Topotecan, likely due to adamantane’s interference with DNA repair enzymes like TDP1. The tert-butyl analog may lack this effect due to weaker hydrophobic interactions .

Acetylcholinesterase (AChE) Inhibition

  • : Piperidinyl ethylthio derivatives of 1,3,4-thiadiazole demonstrated AChE inhibition. The tert-butyl group in the target compound may hinder enzyme access compared to smaller substituents, reducing potency .

Physicochemical Property Analysis

Compound Substituent (R) Molecular Weight Key Properties
Target Compound tert-butyl 314.4 High hydrophobicity, moderate solubility
N-(5-Adamantan-1-yl-...methanesulfonamide Adamantane ~450 Extreme hydrophobicity, high cytotoxicity
Glybuzole Benzenesulfonamide 356.4 Moderate solubility, hypoglycemic
N-(5-Bromo-...methanesulfonamide Bromine 258.1 High reactivity, potential probe

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of effects that make it a candidate for further pharmacological exploration. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC7H13N3O2S2
Molecular Weight235.3 g/mol
IUPAC NameThis compound
InChI KeyNCBLCJQKVIJEEZ-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to inhibit certain enzymes by binding to their active sites, disrupting various biochemical pathways. This inhibition can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. In particular:

  • Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives with the thiadiazole moiety have demonstrated Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity: The compound has also been tested against fungal strains such as Aspergillus niger and Aspergillus fumigatus, showing promising results in inhibiting fungal growth .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that related thiadiazole compounds can inhibit the proliferation of cancer cell lines:

  • Cytotoxic Effects: In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, some derivatives have shown IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .

Case Studies and Research Findings

  • Study on Antimicrobial Activity: A study highlighted the antibacterial and antifungal activities of thiadiazole derivatives. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics .
  • Anticancer Evaluation: Research focusing on the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives revealed that modifications could enhance their efficacy against resistant cancer cell lines. The study concluded that these compounds could serve as scaffolds for developing new anticancer agents .
  • Mechanistic Insights: Investigations into the molecular mechanisms revealed that thiadiazole derivatives might act through multiple pathways, including enzyme inhibition and disruption of cellular signaling processes .

Q & A

Basic Question: What are the key synthetic routes and characterization techniques for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide?

Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Sulfonamide introduction via nucleophilic substitution, using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Key characterization techniques:

  • IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C-N at ~1250 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions; tert-butyl groups show characteristic singlets (δ ~1.3 ppm in ¹H) .
  • Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peaks consistent with theoretical values) .

Basic Question: Which analytical methods are critical for assessing purity and structural integrity?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays) .
  • X-ray Crystallography: Resolves tautomerism (e.g., thiadiazole vs. thione forms) and confirms stereochemistry .
  • Elemental Analysis: Validates C, H, N, S content (deviations >0.4% indicate impurities) .

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